Product packaging for 4-Bromo-2-nitrobiphenyl(Cat. No.:CAS No. 70873-41-5)

4-Bromo-2-nitrobiphenyl

Cat. No.: B3151293
CAS No.: 70873-41-5
M. Wt: 278.1 g/mol
InChI Key: GTJFRSVWOUWTDJ-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry

Beyond pharmaceuticals, biphenyl derivatives are crucial intermediates in the production of polymers, heat transfer fluids, and dye carriers. nih.govresearchgate.net The rotational freedom around the single bond connecting the two rings (the dihedral angle) is a key structural parameter that can be influenced by the presence of substituents, thereby altering the molecule's conformation and electronic properties. nih.govresearchgate.net This conformational flexibility is critical in the design of materials with specific optical or electronic functions, such as 2,7-disubstituted carbazole (B46965) derivatives, which exhibit unique electronic properties and are synthesized from biphenyl precursors. nih.govresearchgate.net

Overview of Halogenated and Nitro-Substituted Aromatic Systems

The introduction of halogen atoms and nitro groups onto an aromatic ring dramatically alters its chemical reactivity. Aryl halides, aromatic compounds bearing a halogen, are fundamental building blocks in synthesis, primarily due to their participation in a wide range of cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. unacademy.com

Aromatic nitro compounds are characterized by the presence of one or more nitro (-NO₂) groups. nih.gov The nitro group is one of the most powerful electron-withdrawing groups, which strongly deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. nih.govsurendranatheveningcollege.com Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group. surendranatheveningcollege.commdpi.com This activation makes it easier for nucleophiles to displace leaving groups, such as halogens, from these positions. mdpi.commst.edu The unique chemistry of nitroaromatics has led to their use in diverse applications, from the synthesis of explosives and dyes to their role as precursors for anilines and their use in cancer chemotherapy. unacademy.comsurendranatheveningcollege.com

When both a halogen and a nitro group are present on the same aromatic ring, their combined electronic effects create a highly versatile and predictable platform for chemical synthesis. The nitro group's activation facilitates the substitution of the halogen, while the halogen itself provides a handle for metal-catalyzed cross-coupling reactions.

Research Trajectories for 4-Bromo-2-nitrobiphenyl within Aromatic Chemistry

This compound is a bifunctional synthetic intermediate that has garnered interest due to the strategic placement of its reactive sites. Its structure combines the biphenyl scaffold with a bromine atom and a nitro group, enabling a variety of sequential or orthogonal chemical transformations.

Current research trajectories leverage this dual reactivity. The compound is a precursor for synthesizing complex heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. For instance, intramolecular cyclization reactions following the reduction of the nitro group and a coupling reaction at the bromo position can lead to the formation of novel polycyclic aromatic compounds. Its derivatives are also explored as intermediates in the synthesis of molecules designed for specific biological or photophysical properties, such as caged compounds. acs.org

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name 4-Bromo-1-(2-nitrophenyl)benzene nih.gov
CAS Number 35450-34-1 nih.govsigmaaldrich.com
Molecular Formula C₁₂H₈BrNO₂ nih.govsigmaaldrich.com
Molecular Weight 278.10 g/mol nih.govsigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key SVAHHCNTAZYUAT-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrNO2 B3151293 4-Bromo-2-nitrobiphenyl CAS No. 70873-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitro-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJFRSVWOUWTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Nitrobiphenyl

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the biphenyl (B1667301) system can be displaced by various nucleophiles. While nucleophilic aromatic substitution (SNAAr) on a simple aryl bromide is generally difficult, the reactivity of the C-Br bond in related biphenyl systems is influenced by the substituents present. In compounds structurally analogous to 4-Bromo-2-nitrobiphenyl, where a strong electron-withdrawing group is present, the aromatic ring is activated towards nucleophilic attack.

For instance, studies on the kinetics of piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenyls have demonstrated that the reaction proceeds via nucleophilic substitution. rsc.org In this type of reaction, the electron-withdrawing nitro group facilitates the attack of the nucleophile (piperidine) by stabilizing the negatively charged intermediate (Meisenheimer complex). The rate of this substitution is sensitive to the electronic effects of substituents on the second phenyl ring. rsc.org Although this specific study focuses on an isomer, the principles are directly applicable to this compound, where the nitro group would similarly activate the bromine-bearing ring towards substitution by strong nucleophiles.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, yielding the valuable synthetic intermediate 4-bromo-2-aminobiphenyl. This transformation can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation is a clean and effective method for the selective reduction of nitro groups in the presence of other reducible functionalities, such as aryl halides. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Table 1: Conditions for Catalytic Hydrogenation of Nitroarenes

Catalyst Solvent Conditions Product
Palladium on Carbon (Pd/C) Ethanol/Methanol H₂ (1-5 atm), Room Temp. Arylamine
Platinum(IV) oxide (PtO₂) Ethyl Acetate H₂ (1 atm), Room Temp. Arylamine

For this compound, catalytic hydrogenation using a catalyst like 10% Pd/C with hydrazine (B178648) or under a hydrogen atmosphere would be expected to selectively reduce the nitro group to yield 4-bromo-2-aminobiphenyl, leaving the carbon-bromine bond intact. scispace.com

Besides catalytic hydrogenation, a variety of chemical reducing agents can be employed to convert the nitro group to an amine. These methods are often used when specific chemoselectivity is required or when catalytic hydrogenation equipment is unavailable.

Common alternative reagents include:

Metals in Acidic Media: Reagents such as tin (Sn) in concentrated hydrochloric acid (HCl), or iron (Fe) in acetic acid are classic methods for nitro group reduction. scispace.com

Metal Salts: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are milder reagents that can effectively reduce nitro groups.

Hydrazine: In the presence of a catalyst like Pd/C or Fe(III), hydrazine (N₂H₄) serves as a convenient hydrogen source for the reduction. scispace.com

The choice of reducing agent can be critical. For example, in polyfunctional molecules, some reagents might affect other groups. However, for reducing the nitro group in this compound, most standard methods are expected to be effective without cleaving the C-Br bond. scispace.com

Participation in Intermolecular Coupling Reactions

The carbon-bromine bond in this compound is a key functional handle for participating in various palladium- or copper-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl linkages by coupling an organohalide with a boronic acid or its ester. wikipedia.org this compound can act as the halide partner. The electron-withdrawing nitro group generally increases the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle. researchgate.net Studies on the Suzuki reaction of 4-bromonitrobenzene show it to be a highly reactive substrate. researchgate.net Similarly, this compound would be expected to couple efficiently with various arylboronic acids using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Palladium Catalyst Base Solvent Temperature Product
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 70-80 °C Coupled Biaryl
Pd(OAc)₂ / PCy₃ K₃PO₄ Toluene Room Temp. Coupled Biaryl

Ullmann Reaction: The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. wikipedia.org While classic conditions require high temperatures, modern variations have improved the scope and mildness of the reaction. organic-chemistry.orgnsf.gov this compound could potentially undergo self-coupling under Ullmann conditions to form a tetraphenyl derivative. More synthetically useful would be Ullmann-type reactions, which involve the copper-catalyzed coupling of an aryl halide with nucleophiles like phenols or amines. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org It represents a key method for synthesizing arylamines. This compound can serve as the aryl halide component, reacting with primary or secondary amines to introduce a new amino substituent at the 4-position of the biphenyl system. Recent developments have even shown that nitroarenes can sometimes be used directly in Buchwald-Hartwig-type couplings, acting as both the electrophile and a surrogate for the amine component after in situ reduction. rsc.org

Intramolecular Cyclization Reactions for Carbazole (B46965) Formation

The ortho-nitrobiphenyl framework is a classic precursor for the synthesis of carbazoles, an important class of nitrogen-containing heterocycles found in many natural products and functional materials. This transformation is typically achieved through a reductive cyclization process.

The Cadogan reaction is a deoxygenative cyclization of an o-nitrobiaryl using trivalent phosphorus reagents, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃), to form a carbazole. researchgate.netresearchgate.net The reaction is believed to proceed through the formation of a nitrene intermediate, which then undergoes intramolecular C-H insertion to close the ring. nih.gov

4,4'-Dibromo-2-nitrobiphenyl is a particularly important substrate for this reaction, as it serves as a crucial precursor for the synthesis of 2,7-dibromocarbazole derivatives. nih.gov These derivatives are valuable building blocks for electronic materials. nih.gov The Cadogan cyclization of 4,4'-Dibromo-2-nitrobiphenyl proceeds by heating with a reagent like triphenylphosphine in a high-boiling solvent. nih.gov The reaction is robust and tolerates the bromo substituents, which remain in the final carbazole product and are available for further functionalization, for example, via Suzuki coupling. researchgate.net

Table 3: Cadogan Reductive Cyclization of 2-Nitrobiphenyls

Substrate Reagent Solvent Result
2-Nitrobiphenyl (B167123) Triphenylphosphine 1,2,4-Trichlorobenzene Carbazole
4,4'-Dibromo-2-nitrobiphenyl Triethyl phosphite Diethylaniline 2,7-Dibromocarbazole

This intramolecular cyclization provides a direct and efficient route to the carbazole core from readily available nitrobiphenyl precursors.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in 4-Bromo-2-nitrobiphenyl. The analysis of the infrared spectrum allows for the definitive identification of its key chemical bonds. The most prominent features in the FTIR spectrum are the strong absorption bands corresponding to the nitro (NO₂) group. Due to the large change in dipole moment during vibration, these peaks are typically intense. sigmaaldrich.com

The asymmetric stretching vibration of the C-NO₂ bond is expected to appear in the range of 1520-1550 cm⁻¹, while the symmetric stretch is found at a lower frequency, typically between 1340-1365 cm⁻¹. researchgate.net The presence of the bromine atom is indicated by the C-Br stretching vibration, which for aryl bromides, appears in the 1075-1030 cm⁻¹ region, though it can sometimes be found at lower wavenumbers. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the characteristic C=C stretching vibrations of the biphenyl (B1667301) rings appear in the 1600-1450 cm⁻¹ region. nih.gov

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
> 3000C-H StretchAromatic RingMedium to Weak
1550 - 1520Asymmetric StretchNitro (NO₂)Strong
1365 - 1340Symmetric StretchNitro (NO₂)Strong
1600 - 1450C=C StretchAromatic RingMedium to Strong
~850ScissoringNitro (NO₂)Medium
1075 - 1030C-Br StretchAryl BromideMedium to Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretch of the nitro group is often more intense in the Raman spectrum compared to its asymmetric counterpart. The vibrations of the biphenyl backbone, especially the inter-ring C-C stretch, are also readily observed. Analysis of Raman spectra from similar compounds, such as N-(4-bromo-2-nitrophenyl)acetamide, confirms the utility of this technique for identifying key structural features. chemicalbook.com The C-Br stretch also gives rise to a characteristic Raman signal.

Interactive Data Table: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~1345Symmetric StretchNitro (NO₂)Strong
~1600C=C StretchAromatic RingStrong
~1280Inter-ring C-C StretchBiphenylMedium
1075 - 1030C-Br StretchAryl BromideMedium

Spectroscopic Modeling of the Nitro Group in Aromatic Systems

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the vibrational spectra of complex molecules like this compound. science-softcon.de By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311++G), researchers can calculate the theoretical vibrational frequencies. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a remarkably accurate prediction of the experimental FTIR and Raman spectra. researchgate.net This approach is invaluable for making definitive assignments of vibrational modes, especially in regions where spectral overlap occurs. Such calculations can precisely model the asymmetric, symmetric, scissoring, and rocking vibrations of the nitro group and how they couple with the vibrations of the aromatic system. science-softcon.deresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by transitions involving the π-electrons of the aromatic system. The biphenyl core gives rise to intense π → π* transitions. The presence of the nitro group, a strong chromophore, significantly influences the spectrum. The n → π* transition, associated with the non-bonding electrons on the oxygen atoms of the nitro group, typically appears as a lower intensity band at a longer wavelength compared to the π → π* transitions. The bromine substituent acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maxima. Studies on related explosive molecules and other nitroaromatics confirm these general features. spectrabase.com

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. spectrabase.com While specific crystal structure data for this compound is not publicly available, a detailed analysis of the closely related compound, 4,4′-Dibromo-2-nitrobiphenyl , provides critical insights into the expected structural parameters. chemicalbook.comsigmaaldrich.com The study reveals that this compound crystallizes in the orthorhombic space group Pbcn. chemicalbook.comsigmaaldrich.com The unit cell parameters provide a foundational understanding of the crystal packing.

Interactive Data Table: Crystallographic Data for 4,4′-Dibromo-2-nitrobiphenyl

ParameterValue
Chemical FormulaC₁₂H₇Br₂NO₂
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)15.8761 (14)
b (Å)7.4350 (7)
c (Å)20.7517 (13)
V (ų)2449.5 (4)
Z8
Data sourced from studies on 4,4′-Dibromo-2-nitrobiphenyl. chemicalbook.comsigmaaldrich.com

The crystal structure of 4,4′-Dibromo-2-nitrobiphenyl shows that the molecule adopts a twisted conformation. chemicalbook.comsigmaaldrich.com This twisting is a hallmark of ortho-substituted biphenyls, where steric hindrance between substituents prevents the two phenyl rings from lying in the same plane. sigmaaldrich.com The bond connecting the two phenyl rings (C-C) was found to be 1.483 (5) Å, which is a typical length for a Csp²-Csp² single bond. chemicalbook.comsigmaaldrich.com The nitro group itself is also twisted relative to the plane of the benzene (B151609) ring to which it is attached. chemicalbook.comsigmaaldrich.com

The most significant conformational feature of substituted biphenyls is the inter-ring dihedral (torsion) angle. For 4,4′-Dibromo-2-nitrobhenyl, X-ray diffraction analysis reveals that the two benzene rings are twisted with respect to each other by a dihedral angle of 55.34 (14)°. chemicalbook.comsigmaaldrich.com This large angle is a direct consequence of the steric repulsion between the ortho-nitro group on one ring and the hydrogen atom at the ortho position of the other ring. In unsubstituted biphenyl, this angle is smaller, around 44.4° in the gas phase. The presence of bulky ortho substituents dramatically increases the energy barrier to rotation around the inter-ring bond and forces a more twisted conformation. sigmaaldrich.com

Furthermore, the nitro group is not coplanar with its attached phenyl ring. The analysis shows a dihedral angle of 26.8 (2)° between the plane of the nitro group and the plane of its parent benzene ring. chemicalbook.comsigmaaldrich.com This torsion is also a result of minimizing steric strain with adjacent atoms on the ring.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of 4-bromo-2-nitrobiphenyl, offering a balance between accuracy and computational cost. It is extensively used to explore the molecule's electronic structure and related properties.

The optimization of the molecular geometry of this compound is a fundamental step in its theoretical characterization. Using DFT methods, such as the B3LYP functional with a 6-311G* basis set for initial optimization, followed by single-point energy calculations with a larger basis set like 6-311++G**, allows for the determination of the most stable three-dimensional arrangement of its atoms. ktu.edu More advanced functionals, like the M062X hybrid functional with a def2-TZVP basis set, have also been employed for similar molecules to achieve high accuracy in geometric parameters and to perform potential energy surface scans. sciengine.com

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) Specific calculated values for this compound are not readily available in the surveyed literature. The table below is illustrative of the type of data obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (inter-ring)1.49
C-Br1.91
C-N1.47
N-O1.22
Bond Angles (°) ** C-C-C (phenyl)~120
C-C-N121
O-N-O125
Dihedral Angle (°) **C-C-C-C (inter-ring torsion)~55-65

Theoretical calculations are instrumental in predicting the spectroscopic signatures of this compound. Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. sciengine.com These calculations can predict the wavelength of maximum absorption (λmax) and help in understanding the nature of the electronic transitions, such as intramolecular charge transfer (ICT) from the electron-donating bromo-phenyl ring to the electron-accepting nitro-phenyl ring. ktu.edu

Similarly, the vibrational frequencies of the molecule can be computed using DFT. These theoretical frequencies correspond to the absorption peaks in the Infrared (IR) spectrum. ktu.edu By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, NO₂ symmetric and asymmetric stretching, C-Br stretching) can be achieved.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Specific predicted spectroscopic values for this compound are not available in the surveyed literature. The table below illustrates the typical output of such calculations.

SpectrumParameterPredicted ValueAssignment
UV-Visible λmax (nm)~300-340π → π* transition with ICT character
Infrared (cm⁻¹) ~3100Aromatic C-H stretch
~1520Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1050C-Br stretch

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in public literature, this technique is highly valuable for exploring the conformational landscape and dynamic behavior of the molecule over time. MD simulations would allow for the study of the rotational dynamics around the C-C single bond connecting the two phenyl rings, providing insights into the flexibility of the molecule and the equilibrium between different conformers.

Theoretical Analysis of Biphenyl (B1667301) Torsion and Conformational Preferences

The torsional or dihedral angle between the two phenyl rings is a defining structural feature of biphenyl derivatives. In this compound, steric hindrance between the ortho-nitro group and the adjacent phenyl ring forces the molecule into a non-planar conformation. Theoretical calculations, particularly PES scans where the dihedral angle is systematically varied, can quantify the rotational energy barrier. For similar substituted biphenyls, calculated torsional angles are often in the range of 55° to 65°. ktu.edu The precise angle is a balance between steric repulsion and the electronic effects of the substituents. This twisting has significant implications for the extent of π-conjugation between the rings, which in turn affects the electronic and optical properties of the molecule.

Computational Studies of Intermolecular Hydrogen Bonding and Halogen Bonding Interactions

In the solid state or in condensed phases, intermolecular interactions play a critical role in determining the material's properties. For this compound, two key non-covalent interactions can be computationally investigated: hydrogen bonding and halogen bonding.

Although the molecule does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic protons and the oxygen atoms of the nitro group can occur. scribd.com Computational studies can identify the geometric parameters of these bonds and estimate their interaction energies.

Furthermore, the bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the nitro group (C-Br···O). Quantum chemical calculations, including methods like DFT or higher-level ab initio calculations, can be used to characterize the strength and directionality of these halogen bonds, which can be a significant factor in crystal packing and supramolecular assembly.

Chemometric Approaches in Spectroscopic Data Analysis

While no specific applications of chemometrics to the spectroscopic data of this compound have been reported in the reviewed literature, these statistical methods hold potential for analyzing complex spectral datasets. For instance, if a series of related compounds were synthesized and their spectra (e.g., IR or Raman) were measured, chemometric techniques like Principal Component Analysis (PCA) could be used to identify patterns and correlations between spectral features and molecular structure. This could help in classifying compounds or in building quantitative structure-property relationship (QSPR) models to predict certain properties based on the spectra.

Discriminant Analysis for Structural Characterization

Discriminant Analysis (DA) is a statistical method used to classify observations into predefined groups based on a set of predictor variables. numberanalytics.comresearchgate.net Its primary goal is to identify the variables that best distinguish between two or more groups. numberanalytics.com In the context of chemistry, DA is a valuable tool for classifying chemical compounds based on their structures and properties, analyzing reaction mechanisms, and understanding structure-activity relationships. numberanalytics.com

While specific research applying discriminant analysis to the structural characterization of this compound is not prominent in publicly available literature, the methodology can be conceptually applied. Theoretically, a DA model could be developed to differentiate between various isomers or conformers of bromonitrobiphenyls.

A hypothetical application could involve:

Defining Groups: Establishing distinct groups based on structural characteristics, such as the position of the nitro and bromo substituents (e.g., 2-nitro vs. 4'-nitro isomers) or conformational states (e.g., different dihedral angles between the phenyl rings).

Selecting Predictor Variables: Using a set of calculated molecular descriptors as predictor variables. These could include quantum chemical parameters, steric and electronic properties, or simulated spectroscopic data points.

Building the Model: The analysis would generate a discriminant function—a linear or non-linear combination of the predictor variables—that maximizes the separation between the defined groups. researchgate.net

Classification and Validation: This function could then be used to classify unknown samples or predict the structural group of a new molecule with a certain degree of accuracy. The model's effectiveness would be evaluated by its ability to correctly classify cases from a test set. researchgate.net

This approach is analogous to how DA has been used to classify other chemical entities, such as flavonoids based on their structural features or chemical enhancers for percutaneous absorption based on their physicochemical properties. numberanalytics.comnih.gov

Monte Carlo Simulations in Crystal Growth and Polarity Evolution

Monte Carlo (MC) simulations are a computational technique used to model the stochastic processes involved in crystal growth at a molecular level. researchgate.net These simulations have been instrumental in understanding the complex phenomena of polarity formation in the crystals of substituted biphenyls, particularly for the isomer 4-bromo-4'-nitrobiphenyl (B1267536) (BNBP) , which serves as a model for this class of compounds. nih.govnih.gov

Research on BNBP reveals that a peculiar 180° orientational disorder of the dipolar molecules can occur as they attach to the crystal surface from the nutrient phase (solution or melt). nih.govnih.gov This disorder is not a result of molecules flipping once inside the crystal bulk but is a phenomenon that happens exclusively at the crystal/nutrient interface. nih.gov This process leads to the formation of a "bipolar" crystal, which contains domains of opposite average polarity within a single crystal. nih.gov

MC simulations were employed to model this stochastic process and predict its outcomes. The key findings from these theoretical studies, which were later supported by experimental results, include:

Prediction of Bipolar States: The simulations successfully modeled the orientational disorder that results in the development of a bipolar final growth state, where acceptor groups (like the nitro group) are predominantly oriented toward the crystal surfaces. nih.gov

Influence of Additives: A significant prediction from MC simulations was that the process of polarity formation could be manipulated by introducing a symmetrical biphenyl molecule into the growing system. nih.gov

Polarity Inversion: For the BNBP system, Monte Carlo simulations predicted that adding 4,4'-dibromobiphenyl (B48405) (DBBP), a symmetrical molecule, would cause an inverted net polarity compared to the growth of pure BNBP. nih.gov This counter-intuitive finding suggests that the symmetrical molecules interfere with the attachment process at the interface, reversing the preferred orientation of the dipolar BNBP molecules. nih.gov

These theoretical predictions were experimentally verified using techniques such as Scanning Pyroelectric Microscopy (SPEM), which confirmed the polarity inversion in BNBP crystals grown in the presence of DBBP. nih.govnih.gov This synergy between Monte Carlo simulations and experimental work demonstrates a powerful approach to understanding and potentially controlling symmetry breaking and polarity in molecular crystals. nih.gov

Table 1: Summary of Monte Carlo Simulation Findings for Biphenyl Systems

System StudiedSimulation MethodKey Theoretical Prediction / FindingExperimental Verification
Pure 4-bromo-4'-nitrobiphenyl (BNBP)Monte Carlo Simulation180° orientational disorder at the crystal-nutrient interface leads to the formation of bipolar crystals with domains of opposite polarity. nih.govnih.govObservation of bipolar domains via Scanning Pyroelectric Microscopy (SPEM) and phase-sensitive second harmonic microscopy (PS-SHM). nih.gov
Solid solution of BNBP and 4,4'-dibromobiphenyl (DBBP)Monte Carlo SimulationAddition of the symmetrical DBBP molecule induces an inversion of the net polarity in the resulting bipolar crystal state. nih.govSPEM results clearly demonstrated that DBBP can invert the polarity for BNBP crystals. nih.gov

Derivatization Chemistry and Functionalization Strategies of 4 Bromo 2 Nitrobiphenyl

Synthetic Transformations of the Bromine Atom for Further Functionalization

The bromine atom in 4-bromo-2-nitrobiphenyl serves as a highly effective synthetic handle, primarily for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These methods are foundational for extending the molecular framework.

Palladium-Catalyzed Cross-Coupling Reactions:

The C(sp²)-Br bond is readily activated by palladium catalysts, making it an ideal site for functionalization while the nitro group typically remains intact under these conditions.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org It is widely used to synthesize substituted biphenyls and other biaryl compounds. libretexts.orgnih.gov The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, this allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 4'-position. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction provides a direct route to form C-N bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.org This transformation has become a cornerstone of modern synthetic chemistry for accessing aryl amines, which are prevalent in pharmaceuticals and electronic materials. wikipedia.orgnih.gov The reaction generally employs a palladium catalyst with specialized phosphine (B1218219) ligands that facilitate the coupling process. acs.org Applying this reaction to this compound enables the introduction of diverse amino functionalities.

Below is a table summarizing these key transformations.

Coupling ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseResulting Structure
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Aryl-substituted 2-nitrobiphenyl (B167123)
Buchwald-Hartwig Primary/Secondary Amine (R¹R²NH)Pd₂(dba)₃ / BINAP, XPhosNaOt-Bu, K₃PO₄Amino-substituted 2-nitrobiphenyl

Chemical Modifications of the Nitro Group

The nitro group is a strong electron-withdrawing group that can be transformed into other valuable functionalities, most notably an amino group. This conversion dramatically alters the electronic properties of the molecule, turning the substituent from strongly deactivating to strongly activating in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Reduction to an Amine:

The reduction of the nitro group to an amine (2-amino-4'-bromobiphenyl) is a pivotal transformation. A variety of reagents can accomplish this, and the choice often depends on the desired selectivity and tolerance of other functional groups. wikipedia.org

Catalytic Hydrogenation: This is a common method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org It is generally efficient but may sometimes lead to the simultaneous reduction of the C-Br bond (hydrodehalogenation), depending on the conditions.

Metal/Acid Systems: Reagents such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro reduction. masterorganicchemistry.com

Selective Chemical Reduction: To avoid side reactions like hydrodehalogenation, milder and more selective reagents are often preferred. Systems like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively reduce nitro groups in the presence of halogens at room temperature. Another method involves the use of sodium hydrosulfite. wikipedia.org

Reductive Cyclization:

A particularly powerful transformation of the 2-nitro group in biphenyl (B1667301) systems is its direct conversion into a new heterocyclic ring. The Cadogan reaction, for instance, involves reductive cyclization of a 2-nitrobiphenyl using a phosphine reagent like triphenylphosphine (B44618) (PPh₃) to directly form a carbazole (B46965). researchgate.net This reaction proceeds via a nitrene intermediate and is a key step in synthesizing complex molecular architectures.

The table below details common methods for modifying the nitro group.

TransformationReagent(s)ConditionsProductSelectivity Notes
Reduction H₂, Pd/CHydrogen atmosphere2-Aminobiphenyl (B1664054)May cause hydrodehalogenation
Reduction Fe, HClAcidic, aqueous2-AminobiphenylClassic, robust method
Reduction Hydrazine glyoxylate, ZnRoom Temperature2-AminobiphenylHigh selectivity, preserves C-Br bond
Reductive Cyclization P(Ph)₃ or P(OEt)₃High TemperatureCarbazoleDirect formation of a heterocyclic core researchgate.net

Synthesis of Diverse Polyfunctionalized Biphenyl Derivatives

By strategically combining the transformations of both the bromine atom and the nitro group, a vast array of polyfunctionalized biphenyl derivatives can be synthesized from this compound. The order of reactions is critical and often requires the use of protecting groups to achieve the desired outcome. vanderbilt.edu

A typical synthetic sequence might involve:

Functionalization of the Bromine Atom: A Suzuki or Buchwald-Hartwig coupling is performed on this compound to introduce a new substituent at the 4'-position.

Reduction of the Nitro Group: The resulting 4'-substituted-2-nitrobiphenyl is then reduced to the corresponding 2-aminobiphenyl derivative using a selective method that preserves both the newly introduced group and the biphenyl core. vanderbilt.edu

Further Derivatization of the Amine: The newly formed amino group can be further modified. For example, it can be acylated or used as a directing group for subsequent electrophilic substitution on the aromatic ring. vanderbilt.edu

This stepwise approach allows for the controlled construction of highly substituted biphenyls that are not easily accessible through other means. For instance, the synthesis of 2-amino-3,3′,5,5′-tetrabromo-2′-nitrobiphenyl was achieved through a sequence involving protection of an amino group, halogenation, and subsequent deprotection, showcasing the intricate strategies employed. vanderbilt.edu

Application as a Precursor for Complex Molecular Architectures

The derivatives of this compound are valuable precursors for constructing larger, more complex molecular architectures, particularly nitrogen-containing heterocycles.

Synthesis of Carbazoles:

The most prominent application of 2-nitrobiphenyl derivatives is in the synthesis of carbazoles. researchgate.net Carbazoles are a class of aromatic heterocyclic compounds with significant applications in materials science, particularly as host materials for organic light-emitting diodes (OLEDs), and in medicinal chemistry. ijnc.irnih.gov

The synthesis is typically achieved through an intramolecular reductive cyclization, such as the Cadogan reaction. researchgate.net Starting with this compound, this reaction would yield 3-bromocarbazole. The bromine atom remains on the carbazole skeleton, providing a reactive site for subsequent functionalization, such as further Suzuki couplings or Buchwald-Hartwig aminations. This allows for the synthesis of highly tailored carbazole derivatives. For example, 2,7-disubstituted carbazoles, which exhibit unique electronic properties, can be synthesized from precursors like 4,4'-dibromo-2-nitrobiphenyl. nih.govresearchgate.net

PrecursorKey TransformationProduct ArchitectureSignificance
This compound1. Suzuki Coupling2. Reductive Cyclization (Cadogan)Substituted 3-BromocarbazolePrecursor for complex, functionalized carbazoles
This compound1. Nitro Reduction2. Intramolecular C-N Coupling3-BromocarbazoleAccess to key heterocyclic core for materials science
4,4'-Dibromo-2-nitrobiphenylReductive Cyclization2,7-DibromocarbazolePrecursor to 2,7-disubstituted carbazoles with interesting electronic properties nih.govresearchgate.net

This strategic use of this compound underscores its importance as a versatile platform for building complex molecules with tailored electronic and photophysical properties.

Applications in Advanced Materials Science

Development of Liquid Crystals and Organic Semiconductors

While the broader class of nitrobiphenyls has been investigated for their liquid crystalline and semiconducting properties, specific research detailing the application of 4-Bromo-2-nitrobiphenyl in the development of liquid crystals and organic semiconductors is not extensively documented in publicly available scientific literature. For instance, studies on related compounds like the 4-alkoxy-4'-nitrobiphenyl series have shown their potential in liquid crystal displays (LCDs), suggesting that the nitro-biphenyl core is a promising component for such applications. sigmaaldrich.comrsc.orgrsc.orgwhiterose.ac.uk However, direct research on this compound for these specific purposes is not readily found.

Design and Synthesis of Electroactive Materials

This compound serves as a crucial precursor in the synthesis of electroactive materials, particularly carbazole (B46965) derivatives. Research has shown that 4,4'-Dibromo-2-nitrobiphenyl is a key intermediate in the formation of 2,7-disubstituted carbazoles. nih.gov These carbazole derivatives are noted for possessing unusual electronic properties when compared to their 3,6-disubstituted counterparts. nih.gov The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization to form the carbazole ring system. The resulting carbazole-based molecules are of significant interest for their potential use in a variety of organic electronic devices.

Investigation of Orientational Disorder in Molecular Crystals

One of the most peculiar and well-documented phenomena associated with a closely related compound, 4-bromo-4'-nitrobiphenyl (B1267536) (BNBP), is its tendency to exhibit 180° orientational disorder during crystal growth. orgsyn.org This disorder leads to a unique spatial distribution of polar properties within the molecular crystals. orgsyn.org

Formation and Characterization of Bipolar Crystals

The orientational disorder at the crystal-nutrient interface during the growth of certain dipolar biphenyls, such as BNBP, results in the formation of domains with opposite average polarity. orgsyn.org This phenomenon leads to the development of a "bipolar" final growth state. orgsyn.org Essentially, the as-grown crystals exhibit a spatial separation of positive and negative poles. orgsyn.org This is a significant deviation from the ideal of a monodomain polar molecular crystal, and studies suggest that for fundamental reasons, such monodomain polar crystals may not be achievable. orgsyn.org

The characterization of these bipolar crystals has revealed that the acceptor groups (like the nitro group) are predominantly found at the crystal surfaces. orgsyn.org This has been confirmed through various advanced analytical techniques.

Spatial Inhomogeneous Distribution of Polarity Analysis

To investigate the non-uniform distribution of polarity in these crystals, a suite of high-resolution analytical methods have been employed:

Scanning Pyroelectric Microscopy (SPEM): This technique is used to map the spatial distribution of the pyroelectric coefficient, which is directly related to the local polarization in the crystal. SPEM results have been instrumental in visualizing the bipolar nature of the crystals. orgsyn.org

Phase-Sensitive Second Harmonic Microscopy (PS-SHM): PS-SHM is a powerful optical method that is sensitive to the local non-centrosymmetric structure of materials. It has been used to confirm the presence of domains with opposite polarity. orgsyn.org

Selected Volume X-ray Diffraction (SVXD): SVXD allows for the determination of the crystal structure and molecular orientation in specific, selected volumes of the crystal, providing direct evidence of the orientational disorder. orgsyn.org

Interestingly, research has also shown that the stochastic process of polarity formation can be influenced. The addition of a symmetrical biphenyl (B1667301), such as 4,4'-dibromobiphenyl (B48405) (DBBP), to the growth solution can invert the polarity of the bipolar state. orgsyn.org Monte Carlo simulations have predicted this inversion, and SPEM results have experimentally confirmed it. orgsyn.org This indicates that the formation of these 180° domains is not a result of classical twinning.

Precursors for Organic Light-Emitting Diode (OLED) Materials

While direct application of this compound as a primary material in OLEDs is not widely reported, its role as a precursor to carbazole derivatives is highly relevant to this field. Carbazoles are a well-known class of materials used in OLEDs, often as host materials for phosphorescent emitters or as hole-transporting materials. The unusual electronic properties of the 2,7-disubstituted carbazoles derived from nitrobiphenyl precursors make them promising candidates for further development in OLED applications. nih.gov For instance, derivatives of the related compound 4,4'-Dibromo-2,2'-dinitrobiphenyl have been used to create TADF (Thermally Activated Delayed Fluorescence) emitters for high-efficiency OLEDs. ossila.com

Role in Organic Synthesis As a Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The strategic positioning of the nitro and bromo groups on the biphenyl (B1667301) framework of 4-bromo-2-nitrobiphenyl makes it a highly versatile intermediate for the synthesis of more complex molecular architectures. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions, while the bromine atom serves as a handle for cross-coupling reactions to introduce additional complexity.

One notable example of its application is in the construction of fused heterocyclic systems. For instance, derivatives of this compound can be utilized in multi-step sequences to generate intricate polycyclic structures. A key transformation is the reductive cyclization of the nitro group, which can be achieved using various reagents to form a new heterocyclic ring.

Furthermore, the bromine atom can be exploited in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to append other aryl or alkyl groups, thereby expanding the molecular framework. This dual reactivity allows for a modular approach to the synthesis of complex target molecules.

Utility in the Development of Pharmaceutical Intermediates

The biphenyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals. This compound serves as a valuable precursor for the synthesis of various pharmaceutical intermediates.

A significant application lies in the synthesis of precursors for atypical antipsychotic drugs. For example, 4-bromo-2-nitrophenylacetic acid, a derivative that can be conceptually derived from this compound, is a key intermediate in the synthesis of Ziprasidone. google.com The synthesis of this intermediate highlights the importance of the substituted nitrobiphenyl core in constructing the complex heterocyclic systems found in modern pharmaceuticals. google.com

The general synthetic utility of nitrobiphenyls in medicinal chemistry is well-established, with the nitro group providing a handle for the introduction of nitrogen-containing heterocycles, a common feature in many drug molecules. The bromo-substituent further allows for modifications to the biphenyl core, enabling the fine-tuning of a compound's pharmacological profile.

Application in the Synthesis of Agrochemicals

The field of agrochemicals also benefits from the synthetic versatility of this compound and its analogs. Biphenyl structures are present in a number of fungicides and herbicides, and the ability to functionalize this core is crucial for the development of new and effective crop protection agents.

A prominent example is the fungicide Boscalid. While the commercial synthesis of Boscalid typically utilizes 4'-chloro-2-nitrobiphenyl (B3055000) as a key intermediate, the analogous reactivity of this compound makes it a relevant and potential alternative precursor. chemicalbook.com The synthesis involves a Suzuki-Miyaura coupling reaction to form the biphenyl linkage, followed by further transformations to construct the final fungicidal molecule. chemicalbook.com The principles of this synthesis underscore the importance of substituted nitrobiphenyls in accessing the core structures of modern agrochemicals.

Furthermore, a derivative, 4-bromo-2-nitrobenzoic acid, has been reported to have applications as a herbicide and fungicide, demonstrating the inherent biological activity that can be associated with this structural class. nbinno.com

Precursor for Carbazole (B46965) Scaffolds and Other Nitrogen-Containing Heterocycles

One of the most well-documented and significant applications of this compound is its role as a precursor in the synthesis of carbazoles. Carbazoles are a class of nitrogen-containing heterocyclic compounds with a wide range of applications in materials science, particularly in organic light-emitting diodes (OLEDs), and also exhibit various biological activities.

The synthesis of carbazoles from 2-nitrobiphenyls is often achieved through a reductive cyclization reaction, a transformation known as the Cadogan reaction. researchgate.net In this process, the nitro group is deoxygenated, typically using a phosphine (B1218219) reagent like triphenylphosphine (B44618), to form a nitrene intermediate which then undergoes an intramolecular C-H insertion to form the carbazole ring system. researchgate.net The presence of the bromo-substituent on the second phenyl ring allows for the synthesis of specifically substituted carbazoles, which is crucial for tuning their electronic and photophysical properties. For instance, 4,4′-dibromo-2-nitrobiphenyl is a key precursor for 2,7-disubstituted carbazole derivatives. nih.govresearchgate.net

Beyond carbazoles, this compound can be a starting point for other nitrogen-containing heterocycles. For example, the synthesis of phenanthridines, another important class of heterocyclic compounds with biological activity, can be achieved from appropriately functionalized biphenyl precursors. nih.govnih.gov The reduction of the nitro group to an amine, followed by intramolecular cyclization strategies, opens up pathways to a variety of fused heterocyclic systems. nih.govscirp.org

General Utility in Biaryl Compound Synthesis

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, and this compound is a valuable player in this field. Biaryls are prevalent in natural products, pharmaceuticals, and advanced materials.

The primary method for utilizing this compound in biaryl synthesis is through cross-coupling reactions. The bromine atom is particularly well-suited for palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions allow for the formation of a new carbon-carbon bond between the bromine-bearing phenyl ring and another organic moiety, leading to the construction of unsymmetrical biaryls.

The Ullmann condensation is another classical method for biaryl synthesis where copper-promoted coupling of aryl halides can be employed. nbinno.com While often requiring harsher conditions, modern modifications have expanded its scope. The presence of the electron-withdrawing nitro group in this compound can activate the aryl halide towards such nucleophilic aromatic substitution-type reactions.

The versatility of this compound in these fundamental bond-forming reactions underscores its importance as a readily available and versatile building block for the creation of a vast array of functionalized biaryl compounds.

Environmental Considerations and Degradation Research

General Biotransformation Pathways of Nitroaromatic Compounds

Nitroaromatic compounds, a class to which 4-Bromo-2-nitrobiphenyl belongs, are generally considered recalcitrant due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative attack. asm.org However, microorganisms have evolved specific enzymatic strategies to metabolize these compounds, often using them as sources of carbon, nitrogen, and energy. asm.orgnih.gov The biotransformation of nitroaromatics can proceed through two primary routes: reduction of the nitro group or oxidation of the aromatic ring.

The reduction of the nitro group is a common initial step, catalyzed by enzymes called nitroreductases. rsc.org This process occurs in a stepwise manner, typically involving the transfer of two electrons at each stage, converting the nitro group (-NO2) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). omicsonline.org These reductive pathways are found in a wide range of bacteria and can occur under both aerobic and anaerobic conditions. nih.gov Some specific nitroreductases have been isolated and characterized from anaerobic human intestinal bacteria. omicsonline.org

Alternatively, some microorganisms can initiate degradation through oxidative pathways. This involves the action of monooxygenase or dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, leading to the formation of catechols. nih.govrsc.org Following this initial oxidation, the ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways. nih.gov For some compounds, like 2-nitrophenol, oxidation leads to the formation of catechol and the release of nitrite. nih.gov

The specific pathway utilized depends on the structure of the compound, the microbial species present, and the environmental conditions. nih.gov For instance, the metabolism of mononitrotoluenes primarily involves the oxidation of the methyl group, while multiply nitrated aromatics like 2,4,6-trinitrotoluene (B92697) (TNT) are more resistant to oxidation and are typically transformed via reduction. rsc.orgnih.gov

Table 1: Key Enzymes and Reactions in Nitroaromatic Biotransformation

Enzyme ClassGeneral Reaction CatalyzedExample Substrate(s)Resulting Product(s)
Nitroreductases Reduction of the nitro group (-NO2) to an amino group (-NH2) via nitroso and hydroxylamino intermediates. omicsonline.orgNitrobenzene (B124822), 3-NitrophenolAniline, 3-Aminophenol
Monooxygenases Incorporation of a single oxygen atom into the aromatic ring. nih.govrsc.org2-NitrophenolCatechol, Nitrite
Dioxygenases Incorporation of two oxygen atoms into the aromatic ring, often leading to ring cleavage. nih.govNitrobenzene2-Aminomuconic semialdehyde (after subsequent steps)

Abiotic Degradation Mechanisms Relevant to Substituted Biphenyls

Photolysis is the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. Substituted biphenyls can absorb light, which can lead to the cleavage of chemical bonds. For brominated compounds, a common photochemical reaction is dehalogenation, where the carbon-bromine bond is broken. Studies on novel brominated flame retardants (NBFRs) have shown that photodegradation is a significant fate process, particularly for compounds partitioned in the water column or on surfaces exposed to sunlight. nih.govnih.gov This suggests that photolytic debromination could be a potential degradation pathway for this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While the biphenyl (B1667301) structure itself is generally stable against hydrolysis, the presence of substituents can influence its susceptibility. However, for many substituted biphenyls, hydrolysis is often a slow process under typical environmental pH and temperature conditions and is generally considered less significant than photodegradation or biodegradation.

Oxidation by reactive species present in the environment, such as hydroxyl radicals (•OH), can also contribute to the degradation of substituted biphenyls. Hydroxyl radicals are highly reactive and can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage. These radicals are naturally formed in the atmosphere and in sunlit surface waters. The reaction of biphenyl with OH radicals is a known degradation pathway. asm.org

The persistence of substituted biphenyls is highly dependent on their specific structure and the environmental compartment they reside in. For example, many brominated compounds are hydrophobic and tend to partition to sediment and particulate matter. nih.gov In these compartments, they may be shielded from light, slowing photolytic degradation and making them more persistent than when in the water column. nih.gov

Table 2: Abiotic Degradation Mechanisms for Substituted Biphenyls

Degradation MechanismDescriptionRelevance to this compound
Photolysis Degradation by UV light, often leading to the cleavage of substituent bonds. nih.govPotentially significant, could lead to the breaking of the carbon-bromine bond.
Hydrolysis Cleavage of chemical bonds by reaction with water.Generally a slow process for the stable biphenyl structure.
Oxidation Reaction with environmental oxidants like hydroxyl radicals (•OH). asm.orgCan lead to hydroxylation and subsequent degradation of the aromatic rings.

Research Methodologies for Assessing Environmental Fate (General Aspects)

Assessing the environmental fate of a chemical like this compound involves a combination of laboratory studies, field monitoring, and computational modeling. bohrium.com These methodologies aim to understand how the compound is transported, transformed, and where it ultimately accumulates.

Laboratory (in vitro) Studies: These are controlled experiments designed to investigate specific degradation processes. Shake flask studies are commonly used to assess biodegradation, where the chemical is incubated with microorganisms from sources like soil or activated sludge. northumbria.ac.uk To study abiotic degradation, experiments are conducted in sterile conditions, for instance, using UV lamps to simulate sunlight for photolysis studies or adjusting pH to evaluate hydrolysis rates.

Analytical Techniques: The quantification of the parent compound and its degradation products is essential. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used to separate complex mixtures. northumbria.ac.uk These are often coupled with mass spectrometry (MS) for definitive identification and quantification of the chemicals at low concentrations. northumbria.ac.uktandfonline.com For brominated compounds, GC-mass spectrometry operated in the electron capture negative ionization mode is particularly effective. nih.gov

Field Studies and Mesocosms: To understand environmental fate under more realistic conditions, researchers use mesocosms—large, controlled experimental systems that simulate a part of the natural environment, like an aquatic ecosystem. nih.gov Field studies involve monitoring the chemical's concentration in various environmental compartments (water, soil, sediment, air) over time to determine its persistence and transport. bohrium.comtandfonline.com

Computational Modeling: In silico models are used to predict the environmental distribution and fate of chemicals based on their physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients. nih.gov These models can estimate how a chemical will partition between air, water, and soil and can help predict its potential for bioaccumulation. nih.gov

Table 3: Common Methodologies for Environmental Fate Assessment

MethodologyPurposeExamples
Laboratory Studies To determine degradation rates and pathways under controlled conditions.Biodegradation in shake flasks, photolysis experiments with UV lamps. northumbria.ac.uk
Analytical Chemistry To separate, identify, and quantify the chemical and its byproducts.Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC). northumbria.ac.uktandfonline.com
Mesocosm/Field Studies To assess chemical behavior in a complex, semi-natural environment.Aquatic mesocosm experiments, monitoring of contaminated sites. nih.govbohrium.com
In Silico Modeling To predict environmental distribution and persistence based on chemical properties.Multimedia mass balance models, quantitative structure-activity relationship (QSAR) models. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-2-nitrobiphenyl, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of biphenyl derivatives. A common approach is nitration followed by bromination or vice versa, depending on regioselectivity requirements. For example:

Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Bromination : Electrophilic bromination with Br₂ in the presence of FeBr₃ as a catalyst, targeting the desired position (para to nitro).
Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. acetic acid) and reaction time to enhance yield. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., nitro groups deshield adjacent protons).
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₂H₈BrNO₂, MW 278.10) .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL refines structural parameters (bond angles, torsion angles) and validates regiochemistry. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental observations in electronic properties be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) methods. To address this:
  • Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis or cyclic voltammetry data.
  • Inclusion of Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.
  • Post-Hartree-Fock Methods : Apply MP2 or CCSD(T) for higher accuracy in electron correlation .
    Document deviations systematically and validate with experimental dipole moments or charge density maps .

Q. What strategies are recommended for probing the reactivity of bromine and nitro substituents in cross-coupling reactions?

  • Methodological Answer :
  • Bromine Reactivity : Test Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. Vary ligands (e.g., SPhos vs. XPhos) to assess steric effects.
  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NaBH₄/NiCl₂) to amine intermediates. Monitor selectivity under inert atmospheres.
  • Competition Studies : Compare reaction rates of bromine vs. nitro in SNAr reactions using kinetic isotope effects (KIE) .

Q. How should mechanistic studies be designed to elucidate the role of this compound in photochemical reactions?

  • Methodological Answer :
  • Time-Resolved Spectroscopy : Use femtosecond transient absorption to track excited-state dynamics.
  • Isotopic Labeling : Introduce ¹⁵N in the nitro group to study nitration pathways via NMR.
  • Computational Modeling : Map potential energy surfaces (PES) for intermediates using DFT to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.